molecular formula C11H10N2 B14067125 Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile CAS No. 102606-35-9

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile

Cat. No.: B14067125
CAS No.: 102606-35-9
M. Wt: 170.21 g/mol
InChI Key: NDHOSZAFUBJTMI-UHFFFAOYSA-N
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Description

Bicyclo[322]nona-6,8-diene-6,7-dicarbonitrile is a bicyclic organic compound with the molecular formula C₁₁H₁₀N₂ This compound is characterized by its unique bicyclo[322]nona-6,8-diene framework, which includes two cyano groups attached at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile that contains cyano groups. For example, the reaction of cyclopentadiene with maleonitrile under controlled conditions can yield the desired bicyclic diene-dicarbonitrile compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a catalyst, such as palladium on carbon, can convert the cyano groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups and bicyclic framework. These interactions can influence various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site or allosteric sites of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.2]nona-6,8-diene: Lacks the cyano groups, making it less reactive in certain chemical reactions.

    Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarboxylate: Contains carboxylate groups instead of cyano groups, leading to different reactivity and applications.

    Bicyclo[3.2.2]nona-6,8-diene-6,7-dimethyl: Substituted with methyl groups, affecting its steric and electronic properties.

Uniqueness

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

102606-35-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile

InChI

InChI=1S/C11H10N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-9H,1-3H2

InChI Key

NDHOSZAFUBJTMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC(C1)C(=C2C#N)C#N

Origin of Product

United States

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